molecular formula C7H12FN B2375798 2-Fluoro-6-azaspiro[3.4]octane CAS No. 2092341-38-1

2-Fluoro-6-azaspiro[3.4]octane

Cat. No.: B2375798
CAS No.: 2092341-38-1
M. Wt: 129.178
InChI Key: BYEXVYOZOIUFAW-UHFFFAOYSA-N
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Description

2-Fluoro-6-azaspiro[34]octane is a chemical compound characterized by a spirocyclic structure, which includes a fluorine atom and an azaspiro moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-6-azaspiro[3.4]octane can be achieved through several routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring. The starting materials are readily available, and the synthesis involves conventional chemical transformations with minimal chromatographic purifications .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-6-azaspiro[3.4]octane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized spirocyclic derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Fluoro-6-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-6-azaspiro[3.4]octane involves its interaction with specific molecular targets. The fluorine atom and azaspiro moiety play crucial roles in its binding affinity and activity. The pathways involved may include modulation of enzyme activity or receptor binding, depending on the specific application .

Comparison with Similar Compounds

Uniqueness: 2-Fluoro-6-azaspiro[3.4]octane is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in the synthesis of specialized compounds and materials.

Biological Activity

2-Fluoro-6-azaspiro[3.4]octane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C7H13FN
  • IUPAC Name: this compound
  • Molecular Weight: 143.18 g/mol

The compound features a spirocyclic structure, which is significant for its interaction with biological targets. The presence of fluorine enhances its lipophilicity, potentially influencing its pharmacokinetics.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been noted that the compound may modulate the activity of specific proteins involved in critical biological pathways, although detailed mechanisms remain under investigation.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound and its derivatives:

  • Antibacterial Activity: Compounds based on the azaspiro framework have shown effectiveness against ESKAPE pathogens, which are known for their antibiotic resistance. In particular, derivatives containing this core structure demonstrated comparable potency to established antibiotics like ciprofloxacin against bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .
CompoundMIC (µg/mL)Target Pathogen
6a0.5Staphylococcus aureus
6b1Klebsiella pneumoniae
6c2Acinetobacter baumannii

Antitubercular Activity

Another significant aspect of the biological activity of this compound is its antitubercular properties. A study reported a derivative with a minimal inhibitory concentration (MIC) of 0.016 µg/mL against Mycobacterium tuberculosis, indicating strong potential as a lead compound for tuberculosis treatment .

Case Studies

  • Ciprofloxacin Congeners:
    • A series of fluoroquinolone derivatives were synthesized, incorporating the azaspiro framework. These compounds were evaluated for their antibacterial profiles using both disk diffusion and MIC testing methods, revealing promising results against resistant bacterial strains .
  • Nitrofuran Derivatives:
    • Research focused on synthesizing nitrofuran carboxamide derivatives from a 2,6-diazaspiro[3.4]octane scaffold led to the identification of potent antitubercular agents, showcasing the versatility of the azaspiro core in drug development .

Properties

IUPAC Name

2-fluoro-6-azaspiro[3.4]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12FN/c8-6-3-7(4-6)1-2-9-5-7/h6,9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEXVYOZOIUFAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CC(C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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